Cas no 1898330-88-5 (2-(4-bromo-3-methylphenyl)-2-oxoacetic acid)

2-(4-ブロモ-3-メチルフェニル)-2-オキソ酢酸は、有機合成において有用な中間体として知られる芳香族α-ケト酸化合物です。分子内にブロモ基とメチル基を有するため、求電子置換反応やクロスカップリング反応などの官能基変換に適した特性を示します。特に、医薬品や機能性材料の合成前駆体としての応用が期待される点が特徴です。結晶性が良好で取り扱いが比較的容易であり、高い純度で合成可能なため、精密有機合成における再現性の高い反応経路の構築に貢献します。カルボン酸部位とケトン部位の反応性を活かした多段階合成にも適しています。

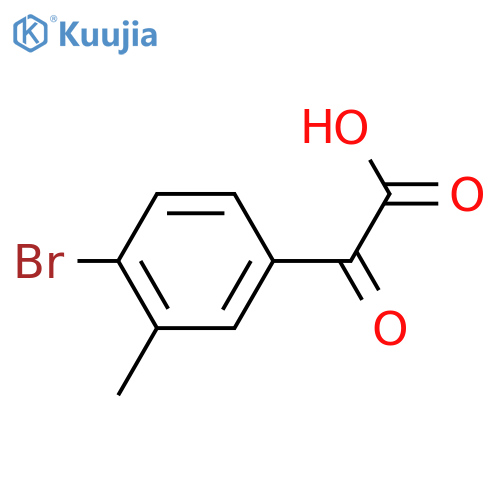

1898330-88-5 structure

商品名:2-(4-bromo-3-methylphenyl)-2-oxoacetic acid

2-(4-bromo-3-methylphenyl)-2-oxoacetic acid 化学的及び物理的性質

名前と識別子

-

- 2-(4-bromo-3-methylphenyl)-2-oxoacetic acid

- 1898330-88-5

- EN300-1923173

-

- インチ: 1S/C9H7BrO3/c1-5-4-6(2-3-7(5)10)8(11)9(12)13/h2-4H,1H3,(H,12,13)

- InChIKey: KJEYVHCJQZAQIC-UHFFFAOYSA-N

- ほほえんだ: C(C1C=CC(=C(C=1)C)Br)(=O)C(=O)O

計算された属性

- せいみつぶんしりょう: 241.95786g/mol

- どういたいしつりょう: 241.95786g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 227

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 54.4Ų

2-(4-bromo-3-methylphenyl)-2-oxoacetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1923173-5.0g |

2-(4-bromo-3-methylphenyl)-2-oxoacetic acid |

1898330-88-5 | 5g |

$2650.0 | 2023-05-31 | ||

| Enamine | EN300-1923173-10g |

2-(4-bromo-3-methylphenyl)-2-oxoacetic acid |

1898330-88-5 | 10g |

$3929.0 | 2023-09-17 | ||

| Enamine | EN300-1923173-5g |

2-(4-bromo-3-methylphenyl)-2-oxoacetic acid |

1898330-88-5 | 5g |

$2650.0 | 2023-09-17 | ||

| Enamine | EN300-1923173-10.0g |

2-(4-bromo-3-methylphenyl)-2-oxoacetic acid |

1898330-88-5 | 10g |

$3929.0 | 2023-05-31 | ||

| Enamine | EN300-1923173-0.05g |

2-(4-bromo-3-methylphenyl)-2-oxoacetic acid |

1898330-88-5 | 0.05g |

$768.0 | 2023-09-17 | ||

| Enamine | EN300-1923173-0.5g |

2-(4-bromo-3-methylphenyl)-2-oxoacetic acid |

1898330-88-5 | 0.5g |

$877.0 | 2023-09-17 | ||

| Enamine | EN300-1923173-1.0g |

2-(4-bromo-3-methylphenyl)-2-oxoacetic acid |

1898330-88-5 | 1g |

$914.0 | 2023-05-31 | ||

| Enamine | EN300-1923173-0.25g |

2-(4-bromo-3-methylphenyl)-2-oxoacetic acid |

1898330-88-5 | 0.25g |

$840.0 | 2023-09-17 | ||

| Enamine | EN300-1923173-0.1g |

2-(4-bromo-3-methylphenyl)-2-oxoacetic acid |

1898330-88-5 | 0.1g |

$804.0 | 2023-09-17 | ||

| Enamine | EN300-1923173-2.5g |

2-(4-bromo-3-methylphenyl)-2-oxoacetic acid |

1898330-88-5 | 2.5g |

$1791.0 | 2023-09-17 |

2-(4-bromo-3-methylphenyl)-2-oxoacetic acid 関連文献

-

1. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

1898330-88-5 (2-(4-bromo-3-methylphenyl)-2-oxoacetic acid) 関連製品

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量